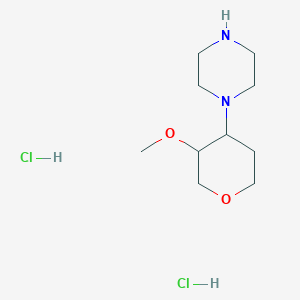
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
化学反应分析
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
科学研究应用
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride has several applications in scientific research:
作用机制
The mechanism of action for 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways.
相似化合物的比较
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(4-Methoxyphenyl)piperazine: This compound has similar structural features but differs in its applications and biological activities.
1-Methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with distinct uses in synthetic applications.
These comparisons highlight the unique properties and applications of this compound in various fields of research.
生物活性
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 1864013-89-7
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 255.16 g/mol
The compound features a piperazine ring substituted with a methoxyoxane moiety, which contributes to its unique biological properties.
This compound exhibits its biological effects through several mechanisms:
- Target Interaction: Similar compounds have shown neuroprotective and anti-inflammatory properties, suggesting that this compound may interact with pathways involved in these processes.
- Biochemical Pathways: Research indicates that related piperazine derivatives can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway.
- Pharmacokinetics: The lipophilicity of this compound enhances its ability to penetrate cell membranes, facilitating its action within cellular environments.
Neuroprotective Effects
Studies on similar piperazine derivatives have demonstrated significant neuroprotective effects. For instance, compounds that share structural similarities with this compound have been shown to protect neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is suggested by its ability to modulate cytokine release and inhibit inflammatory pathways. In vitro studies have indicated that related compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegenerative diseases, a related piperazine derivative demonstrated a reduction in neuronal loss and improved cognitive function. The mechanism was attributed to the compound's ability to inhibit oxidative stress markers and promote neuronal survival pathways .
Case Study 2: Inflammation Reduction in Cell Cultures
Another study evaluated the effects of similar compounds on human cell lines exposed to inflammatory stimuli. Results showed a marked decrease in inflammatory markers when treated with the compound, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, Anti-inflammatory | Inhibition of ER stress, modulation of NF-kB pathway |
| Ethyl 2-(benzylthio)-7-methyl-4-oxo... | Anticancer | Induction of apoptosis in cancer cells |
| 3-(4-amino-1-oxo... | Antimicrobial | Disruption of bacterial cell wall synthesis |
属性
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12;;/h9-11H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCIYJKWFJYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














